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Compound of Interest

Compound Name: RTI-111

Cat. No.: B1588506 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the abuse liability of RTI-111 (Dichloropane) relative to other

commonly abused stimulants. The information is supported by available preclinical

experimental data.

RTI-111 is a phenyltropane analog that, like cocaine, acts as a monoamine reuptake inhibitor.

Its high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and

serotonin transporter (SERT) underpins its stimulant effects and, consequently, its potential for

abuse.[1] Animal studies indicate that RTI-111 shares behavioral similarities with traditional

psychomotor stimulants.[2]

Quantitative Data Comparison
The following tables summarize key findings from preclinical studies assessing the abuse

liability of RTI-111 and other stimulants. Direct comparative data for RTI-111, particularly in

self-administration under progressive-ratio schedules and in conditioned place preference

paradigms, is limited in the published literature.

Table 1: Reinforcing Effects (Self-Administration Studies)
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Compound Animal Model
Schedule of
Reinforcement

Key Findings Reference

RTI-111 Rhesus Monkeys
Fixed-Ratio 25

(FR 25)

Functioned as a

positive

reinforcer.

[2]

Methamphetamin

e
Rhesus Monkeys

Progressive-

Ratio (PR)

Pre-treatment

with RTI-111

shifted the

methamphetamin

e dose-response

curve to the left

and down,

suggesting an

increase in

methamphetamin

e's behavioral

potency.

[2]

Cocaine Rhesus Monkeys
Progressive-

Ratio (PR)

In studies with

other

phenyltropane

analogs (RTI-336

and RTI-177),

cocaine

consistently

demonstrated a

higher reinforcing

strength (higher

number of

injections

earned).[3]

[3]

RTI-336 Rhesus Monkeys
Progressive-

Ratio (PR)

Weaker

reinforcer than

cocaine,

resulting in fewer

injections.[3]

[3]
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RTI-177 Rhesus Monkeys
Progressive-

Ratio (PR)

Weaker

reinforcer than

cocaine, with the

difference

approaching

statistical

significance.[3]

[3]

Note: Breakpoint data from progressive-ratio schedules, a key measure of reinforcing efficacy,

is not available for RTI-111 in direct comparison with other stimulants.

Table 2: Discriminative Stimulus Effects

Training
Drug

Test
Compound

Animal
Model

ED₅₀
(mg/kg)

Potency
Relative to
Training
Drug

Reference

Cocaine (10

mg/kg)
RTI-111 Rats 0.23

~43x more

potent
[4]

Cocaine (10

mg/kg)
Cocaine Rats 1.8 - [5]

Amphetamine

(1.0 or 1.7

mg/kg)

RTI-111
Rhesus

Monkeys
Not Reported

Full

substitution,

indicating

amphetamine

-like

discriminative

stimulus

effects.

[2]

Amphetamine

(1.0 or 1.7

mg/kg)

Methampheta

mine

Rhesus

Monkeys
Not Reported

Full

substitution.
[2]

Table 3: Conditioned Place Preference (CPP)
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Compound Animal Model Result Reference

RTI-111 Not Reported

No data available in

the searched

literature.

Cocaine Rats/Mice

Reliably produces

conditioned place

preference.

[6]

Amphetamine Rats/Mice

Reliably produces

conditioned place

preference.

[6]

Methamphetamine Rats/Mice

Reliably produces

conditioned place

preference.

[6]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Self-Administration
Objective: To determine if a drug functions as a reinforcer, meaning that animals will perform a

task (e.g., press a lever) to receive it.

General Protocol (adapted for Rhesus Monkeys):

Subjects: Adult male rhesus monkeys with surgically implanted intravenous catheters.

Apparatus: Experimental chambers equipped with two levers, stimulus lights, and a drug

infusion pump connected to the catheter.

Training: Monkeys are first trained to self-administer a known reinforcer, typically cocaine, on

a simple reinforcement schedule, such as a Fixed-Ratio (FR) 1 schedule (one lever press

results in one infusion).
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Substitution: Once stable responding is established, the test drug (e.g., RTI-111) is

substituted for cocaine at various doses. Saline is also substituted as a negative control.

Schedules of Reinforcement:

Fixed-Ratio (FR): A fixed number of responses is required for each drug infusion. This is

used to determine if a drug is reinforcing.

Progressive-Ratio (PR): The number of responses required for each subsequent infusion

increases progressively. The "breakpoint," or the highest ratio completed, serves as a

measure of the drug's reinforcing efficacy or the motivation to obtain the drug.[7][8]

Data Analysis: The number of infusions per session is recorded. A significantly higher

number of infusions for the test drug compared to saline indicates that the drug has

reinforcing effects. For PR schedules, the breakpoint is the primary dependent measure.

Drug Discrimination
Objective: To assess the subjective effects of a drug by determining if animals can distinguish it

from a saline injection. This is used to determine if a novel compound produces similar

interoceptive cues as a known drug of abuse.

General Protocol (adapted for Rats):

Subjects: Adult male rats.

Apparatus: Two-lever operant conditioning chambers with a food pellet dispenser.

Training: Rats are trained to press one lever (the "drug" lever) after receiving an injection of a

known stimulant (e.g., cocaine or amphetamine) to receive a food reward. On alternate days,

they are trained to press the other lever (the "saline" lever) after a saline injection to receive

a food reward. Training continues until rats reliably press the correct lever based on the

injection they received.

Testing: Once the discrimination is learned, test sessions are conducted where various

doses of the training drug or a novel compound (e.g., RTI-111) are administered. The

percentage of responses on the drug-appropriate lever is measured.
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Data Analysis: The primary measure is the percentage of responses on the drug-correct

lever. Full substitution is generally considered to be ≥80% of responses on the drug lever.

The ED₅₀ value, the dose that produces 50% drug-appropriate responding, is calculated to

determine the potency of the test drug in producing similar subjective effects as the training

drug.[4]

Conditioned Place Preference (CPP)
Objective: To measure the rewarding effects of a drug by assessing an animal's preference for

an environment that has been associated with the drug's effects.[6]

General Protocol (adapted for Rodents):

Apparatus: A box with at least two distinct compartments, differing in visual and tactile cues

(e.g., wall color, floor texture).

Pre-Conditioning (Baseline): The animal is allowed to freely explore the entire apparatus to

determine any initial preference for one compartment over the other.

Conditioning: Over several days, the animal receives an injection of the test drug (e.g., RTI-
111) and is immediately confined to one compartment for a set period. On alternate days,

the animal receives a saline injection and is confined to the other compartment.

Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state and

allowed to freely explore all compartments. The time spent in each compartment is recorded.

Data Analysis: A significant increase in the time spent in the drug-paired compartment during

the test phase compared to the baseline phase indicates that the drug has rewarding

properties.

Signaling Pathways and Experimental Workflows
The abuse liability of stimulants like RTI-111 is primarily mediated by their interaction with the

brain's monoamine systems. The following diagrams illustrate the key signaling pathways and

a typical experimental workflow for assessing abuse liability.
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Dopaminergic signaling pathway and the action of RTI-111/cocaine.
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Overview of monoamine transporter blockade by stimulants.
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Experimental workflow for assessing abuse liability.

Conclusion
The available preclinical data suggest that RTI-111 possesses a significant abuse liability,

comparable to that of other psychomotor stimulants. It functions as a positive reinforcer in non-

human primates and exhibits discriminative stimulus effects similar to both cocaine and

amphetamine.[2][4] Its high potency at the dopamine transporter is a key factor driving these

effects.

However, a complete assessment of its relative abuse liability is hampered by the lack of direct

comparative studies using progressive-ratio self-administration schedules and conditioned

place preference paradigms. While RTI-111 is clearly a behaviorally active stimulant with

reinforcing properties, further research is required to definitively place its abuse potential on the

spectrum of currently available stimulants of abuse. The slower onset and longer duration of
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action reported for some phenyltropane analogs compared to cocaine could potentially

translate to a lower abuse liability, but this has not been conclusively demonstrated for RTI-111.

[3] Therefore, caution is warranted in its handling and further investigation into its rewarding

and reinforcing efficacy is highly recommended.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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